REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][CH2:4][C:5]1[CH:12]=[CH:11][C:9]([OH:10])=[C:7]([OH:8])[CH:6]=1.[CH:13]1([C:16](Cl)=[O:17])[CH2:15][CH2:14]1>N1C=CC=CC=1>[OH:8][C:7]1[CH:6]=[C:5]([CH2:4][CH2:3][NH:2][C:16]([CH:13]2[CH2:15][CH2:14]2)=[O:17])[CH:12]=[CH:11][C:9]=1[OH:10] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NCCC1=CC(O)=C(O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
with stirring 24.96 g
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
Dissolve 15.0 g
|
Type
|
ADDITION
|
Details
|
Add
|
Type
|
STIRRING
|
Details
|
Stir at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
Add methanol (200 ml.), water (75 ml.) and concentrate ammonium hydroxide solution (50 ml.) to the reaction mixture
|
Type
|
ADDITION
|
Details
|
Pour the solution into 2 liters of of 2N hydrochloric acid and ice with vigorous agitation
|
Type
|
EXTRACTION
|
Details
|
Extract the oily precipitate with ethyl acetate
|
Type
|
WASH
|
Details
|
Wash the
|
Type
|
EXTRACTION
|
Details
|
extract with saturated aqueous sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporate to a residue
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the residue from ethyl acetate-ethyl ether
|
Type
|
CUSTOM
|
Details
|
crystallize
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |